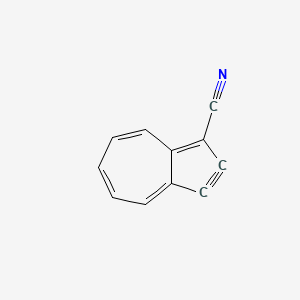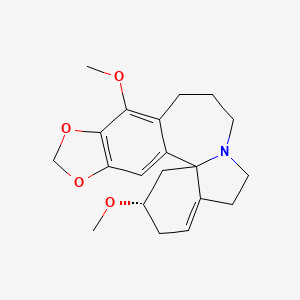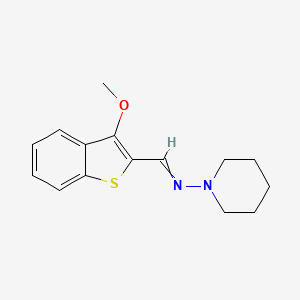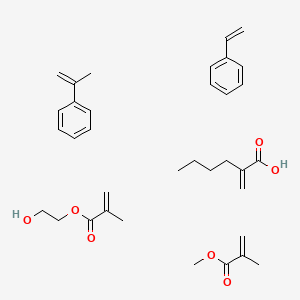
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole is an organic compound that belongs to the class of selenadiazoles. Selenadiazoles are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in their ring structure. This particular compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a selenadiazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole typically involves the following steps:
Formation of the Selenadiazole Ring: The selenadiazole ring can be synthesized through the reaction of selenium dioxide with appropriate hydrazine derivatives under controlled conditions.
Attachment of the Ethenyl Group: The ethenyl group is introduced via a Heck coupling reaction, where the phenyl ring is functionalized with a vinyl group using palladium catalysts and suitable ligands.
Methylation: The final step involves the methylation of the selenadiazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the selenadiazole ring, potentially converting it into a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Reduced selenadiazole derivatives.
Substitution Products: Halogenated phenyl derivatives.
科学研究应用
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, including luminescent polymers and sensors.
作用机制
The mechanism of action of 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the selenadiazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
相似化合物的比较
3-(4-Ethenylphenyl)-4-methyl-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.
3-(4-Ethenylphenyl)-4-methyl-1,2,5-oxadiazole: Contains oxygen instead of selenium.
3-(4-Ethenylphenyl)-4-methyl-1,2,5-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness: The presence of selenium in 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole imparts unique electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
属性
CAS 编号 |
91198-47-9 |
|---|---|
分子式 |
C11H10N2Se |
分子量 |
249.18 g/mol |
IUPAC 名称 |
3-(4-ethenylphenyl)-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C11H10N2Se/c1-3-9-4-6-10(7-5-9)11-8(2)12-14-13-11/h3-7H,1H2,2H3 |
InChI 键 |
NIDNRJNAYYJWRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=N[Se]N=C1C2=CC=C(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)


![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)




silane](/img/structure/B14345642.png)

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)


